PhiKan 083

Descripción general

Descripción

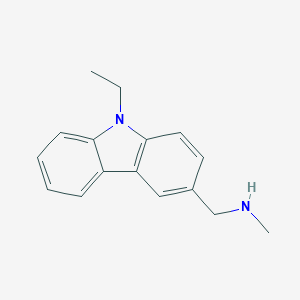

PhiKan 083 es un derivado de carbazol conocido por su capacidad para estabilizar la forma mutante de la proteína supresora tumoral p53, específicamente la mutación Y220C. Este compuesto ha captado una atención significativa en la investigación del cáncer debido a su potencial para restaurar la función normal de p53, que a menudo se muta en varios cánceres .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: PhiKan 083 se sintetiza a través de una serie de reacciones químicas que involucran derivados de carbazol. La ruta sintética generalmente incluye:

Formación del Núcleo de Carbazol: El paso inicial implica la formación del núcleo de carbazol a través de reacciones de ciclación.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar altos niveles de pureza.

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala para producir this compound en cantidades a granel .

Análisis De Reacciones Químicas

Tipos de Reacciones: PhiKan 083 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede experimentar reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades químicas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.

Agentes Reductores: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se emplean a menudo.

Reactivos de Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados de carbazol, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Cancer Research

-

Breast Cancer Studies :

- PhiKan 083 has been extensively studied for its potential in breast cancer therapy due to its ability to restore p53 function in cells harboring the Y220C mutation.

- In vitro studies have shown that treatment with this compound at a concentration of 125 μM resulted in a 70% reduction in cell viability in Ln229 cells over a period of 48 hours .

-

Combination Therapies :

- Ongoing research is exploring the use of this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms associated with p53 mutations.

- Mechanistic Insights :

Drug Development

- Targeted Therapy :

Study on Binding Affinity and Stability

A recent study demonstrated that this compound exhibits a strong binding affinity for the Y220C mutant p53 protein, with a dissociation constant (Kd) reported at approximately 167 µM . The stabilization effect was quantified by measuring the half-life of the mutant protein, which increased significantly upon treatment with this compound.

| Parameter | Before Treatment | After Treatment (with this compound) |

|---|---|---|

| Half-life (minutes) | 3.8 | 15.7 |

| Cell Viability (%) | N/A | ~30% at 125 µM after 48 hours |

Comparative Analysis with Other Compounds

The following table compares this compound with other compounds that stabilize p53:

| Compound | Mechanism | Target Mutation | Binding Affinity (Kd) |

|---|---|---|---|

| This compound | Stabilizes mutant p53 | Y220C | ~167 µM |

| CP-31398 | Stabilizes wild-type p53 | Wild-type | Not specified |

| PRIMA-1Met | Restores function | Various mutants | Not specified |

| PhiKan 9318 | Stabilizes mutant p53 | Various mutants | Not specified |

| PhiKan 5196 | Stabilizes mutant p53 | Various mutants | Not specified |

Mecanismo De Acción

PhiKan 083 ejerce sus efectos uniéndose a la cavidad superficial de la proteína p53 mutante (mutación Y220C). Esta unión estabiliza la proteína, previniendo su desnaturalización y restaurando su función normal. El mecanismo de acción del compuesto implica:

Afinidad de Unión: this compound tiene una afinidad de unión (Kd) de 167 μM para la mutante p53-Y220C.

Estabilización: Al estabilizar la p53 mutante, this compound ayuda a mantener su integridad estructural, permitiéndole realizar sus funciones de supresión tumoral.

Vías Involucradas: La estabilización de p53 por this compound impacta varias vías celulares, incluidas las involucradas en la apoptosis, la regulación del ciclo celular y la estabilidad genómica.

Comparación Con Compuestos Similares

PhiKan 083 es único en su capacidad para estabilizar específicamente la mutante Y220C de p53. Sin embargo, existen otros compuestos con funciones similares:

Compuestos Similares: Otros agentes estabilizadores de p53 incluyen PRIMA-1, APR-246 y CP-31398.

En conclusión, this compound es un compuesto prometedor con un potencial significativo en la investigación del cáncer y el desarrollo de medicamentos. Su capacidad para estabilizar p53 mutante y restaurar su función destaca su importancia en la búsqueda continua de terapias contra el cáncer efectivas.

Actividad Biológica

PhiKan 083 is a small molecule compound recognized for its role as a p53 stabilizing agent , particularly in the context of cancer therapy. This compound specifically targets the Y220C mutation of the p53 protein, which is associated with various malignancies, including breast cancer. By stabilizing misfolded or mutated p53 proteins, this compound aims to restore normal p53 function, which is crucial for regulating the cell cycle and preventing tumor growth.

- Chemical Name: 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride

- Purity: ≥99%

- Molecular Weight: 267.33 g/mol

- Kd (Dissociation Constant): Approximately 125 ± 10 µM for the Y220C mutant of p53 .

This compound selectively binds to the Y220C mutant form of p53, stabilizing it against thermal denaturation. This binding occurs at a site distinct from the DNA-binding domain, allowing it to exert its effects without interfering with the protein's essential functions in DNA interaction . The stabilization effect increases the half-life of the mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations of this compound, indicating significant potential for therapeutic applications .

Research Findings

Recent studies have explored the potential of this compound in various cancer types, particularly focusing on its efficacy in breast cancer due to the prevalence of p53 mutations in this disease. The following table summarizes key findings from research studies:

Case Studies

- Breast Cancer Research : A study highlighted that this compound could be combined with other anticancer agents to enhance therapeutic efficacy against breast tumors characterized by p53 mutations .

- Molecular Docking Studies : Through molecular docking analysis, researchers identified several analogs of this compound that exhibited superior binding properties and stability profiles compared to the original compound, indicating potential for development into more effective treatments .

Propiedades

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPNOEAFWYTTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880813-36-5 | |

| Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?

A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.